molecular formula K[VO(O₂)₂C₁₂H₈N₂].3H₂O B1663088 Bpv(phen) CAS No. 42494-73-5

Bpv(phen)

Cat. No. B1663088
CAS RN: 42494-73-5
M. Wt: 409.33 g/mol
InChI Key: GZEXWPZCNNQQRZ-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bpv(phen) is an insulin-mimetic agent and a potent protein tyrosine phosphatase (PTP) and PTEN inhibitor . It has IC50s of 38 nM, 343 nM, and 920 nM for PTEN, PTP-β, and PTP-1B, respectively . It also inhibits the proliferation of the protozoan parasite Leishmania in vitro .


Chemical Reactions Analysis

Bpv(phen) is known to inhibit several different protein tyrosine phosphatases (PTPs), with selectivity for PTEN . It also inhibits the vascular endothelial PTP, PTP-β (IC50 = 343 nM), and PTP-1β (IC50 = 920 nM) .


Physical And Chemical Properties Analysis

Bpv(phen) has a molecular weight of 350.24 . It is a faintly yellow to dark yellow powder . It is soluble in water at 20 mg/mL .

Scientific Research Applications

Cell Cycle Regulation and Cancer Therapy

Bpv(phen) is known to be an insulin receptor kinase (IRK) activator and an inhibitor of protein phosphotyrosine phosphatases with selectivity for PTEN (phosphatase and tensin homolog), which is a tumor suppressor phosphatase involved in cell cycle regulation. This makes it a potential therapeutic agent in cancer treatment by modulating the PTEN pathway .

Neurological Disorders

Research suggests that Bpv(phen) could have therapeutic applications in neurological disorders such as multiple sclerosis (MS). It has been reported that the combination of Bpv(phen) and insulin-like growth factor-1 (IGF-1) promotes myelination in rat and human oligodendrocyte progenitor cultures, which is a promising sign for its potential use in treating MS .

Anti-inflammatory Effects

Bpv(phen) has demonstrated anti-inflammatory effects in conditions of oxidative stress. It shows inhibitory effects on oxidative stress-induced cardiomyocyte injury, which may be partially modulated by the action of reactive oxygen species (ROS) on PTEN. This suggests its use in protecting against oxidative damage in various tissues .

Metabolic Activity and Diabetes

Bpv(phen) has been shown to stimulate metabolic activity in cell models such as RINm5F cells, which are insulinoma cells derived from rat pancreas. Lower micromolar concentrations of Bpv(phen) induce strong and sustained activation of extracellular signal-regulated kinase (ERK), which is significant for diabetes research .

Mechanism of Action

Target of Action

Bpv(phen) is a potent protein tyrosine phosphatase (PTP) and PTEN inhibitor . Its primary targets are PTEN, PTP-β, and PTP-1B . PTEN, or phosphatase and tensin homolog, is a tumor suppressor phosphatase involved in cell cycle regulation .

Mode of Action

Bpv(phen) interacts with its targets by inhibiting their activity. It acts as an insulin receptor kinase (IRK) activator . The IC50 values for Bpv(phen) are 38 nM for PTEN, 343 nM for PTP-β, and 920 nM for PTP-1B . This means that Bpv(phen) has a higher affinity for PTEN compared to PTP-β and PTP-1B .

Biochemical Pathways

Bpv(phen) affects the PI3K/Akt signaling pathway . By inhibiting PTEN, it prevents the dephosphorylation of PIP3, a product of PI3K. This leads to the activation of Akt kinase and other downstream effectors, resulting in enhanced cell proliferation and survival .

Pharmacokinetics

It’s known that bpv(phen) is soluble in water , which could potentially influence its bioavailability and distribution in the body.

Result of Action

Bpv(phen) has several effects at the molecular and cellular levels. It inhibits the proliferation of the protozoan parasite Leishmania in vitro . It also strongly induces the secretion of a large number of chemokines and pro-inflammatory cytokines, and activates a Th1-type pathway (IL-12, IFNγ) . Furthermore, Bpv(phen) can induce cell apoptosis and has anti-angiogenic and anti-tumor activity .

Action Environment

It’s known that bpv(phen) should be stored at -20°c and protected from light , indicating that temperature and light exposure could potentially affect its stability and efficacy.

Safety and Hazards

Bpv(phen) may cause respiratory irritation, serious eye irritation, and skin irritation . It is recommended to use personal protective equipment, avoid dust formation, avoid breathing vapours, mist or gas, ensure adequate ventilation, and evacuate personnel to safe areas .

properties

IUPAC Name

potassium;hydrogen peroxide;1,10-phenanthroline;vanadium;hydroxide;trihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2.K.2H2O2.4H2O.V/c1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;;2*1-2;;;;;/h1-8H;;2*1-2H;4*1H2;/q;+1;;;;;;;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZEXWPZCNNQQRZ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.O.O.O.[OH-].OO.OO.[K+].[V]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19KN2O8V
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bpv(phen)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bpv(phen)
Reactant of Route 2
Reactant of Route 2
Bpv(phen)
Reactant of Route 3
Reactant of Route 3
Bpv(phen)
Reactant of Route 4
Reactant of Route 4
Bpv(phen)
Reactant of Route 5
Reactant of Route 5
Bpv(phen)
Reactant of Route 6
Reactant of Route 6
Bpv(phen)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.